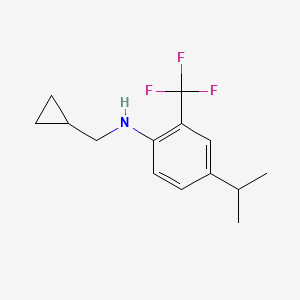![molecular formula C20H20N2O6S2 B2747085 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941950-54-5](/img/structure/B2747085.png)
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C20H20N2O6S2 and its molecular weight is 448.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound belongs to a broader category of sulfonamide derivatives, which are synthesized through various chemical reactions. For instance, derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized to evaluate their potential applications, including anticonvulsant activities (A. A. Farag et al., 2012). These compounds were synthesized through reactions involving isocyanate, halogenated compounds, and other chemical reactants.
Potential Applications in Scientific Research
Anticonvulsant Agents : Some sulfonamide derivatives have been explored for their anticonvulsant activities. For example, a study by Farag et al. (2012) synthesized heterocyclic compounds with a sulfonamide thiazole moiety, showing significant anticonvulsive effects in experimental models.
Photodynamic Therapy for Cancer : The synthesis and characterization of new zinc phthalocyanine derivatives substituted with sulfonamide groups have shown potential for applications in photodynamic therapy, which is a treatment modality for cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, essential for Type II photosensitization mechanisms in cancer treatment (M. Pişkin et al., 2020).
Inhibition of Enzymes : Sulfonamide derivatives have been evaluated for their inhibitory effects on various enzymes, such as dipeptidyl peptidase IV, which plays a role in the treatment of type 2 diabetes. These inhibitors can reduce blood glucose levels in oral glucose tolerance tests, showing their potential for therapeutic applications (Aiko Nitta et al., 2008).
Antibacterial and Anti-Inflammatory Agents : Sulfonamide compounds have also been studied for their antibacterial and anti-inflammatory properties. For instance, a series of N-substituted sulfonamides synthesized and characterized showed good inhibitory potential against certain enzymes and bacterial strains, highlighting their potential as antibacterial and anti-inflammatory agents (A. Rehman et al., 2011).
Cancer Research and Treatment : Additionally, sulfonamide derivatives have been explored for their cytotoxic activities against tumor cell lines and their potential as carbonic anhydrase inhibitors, which are relevant for cancer research and therapy. Some compounds have shown promising results in inhibiting tumor growth and could be further investigated for their therapeutic potential (H. Gul et al., 2016).
Propiedades
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c1-26-13-4-6-14(7-5-13)30(24,25)10-2-3-19(23)22-20-21-15-11-16-17(12-18(15)29-20)28-9-8-27-16/h4-7,11-12H,2-3,8-10H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXNGHSGTULIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

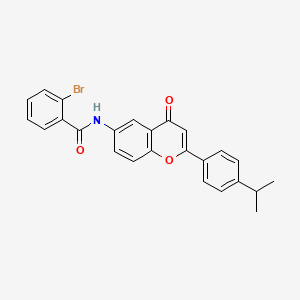
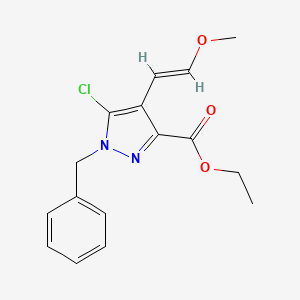
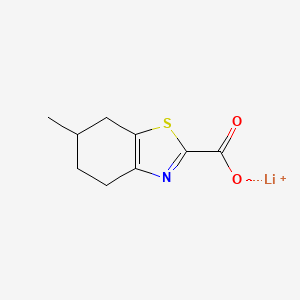
![2-[2-Hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B2747011.png)
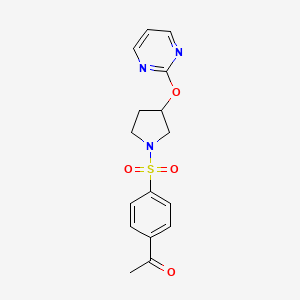
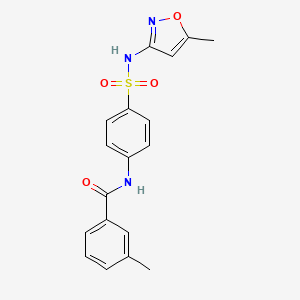
![2-(furan-2-yl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2747015.png)
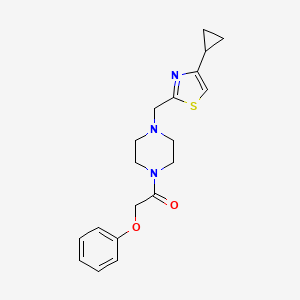
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2747019.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2747020.png)


![N-[3-(Difluoromethyl)phenyl]prop-2-enamide](/img/structure/B2747023.png)
